molecular formula C8H10N2O4S B13297866 2-(4-Nitrobenzenesulfonyl)ethan-1-amine

2-(4-Nitrobenzenesulfonyl)ethan-1-amine

Cat. No.: B13297866
M. Wt: 230.24 g/mol
InChI Key: CUSHOTAZJAKYSX-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzenesulfonyl)ethan-1-amine is a chemical compound that has garnered attention in various fields of research due to its unique properties. It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzenesulfonyl)ethan-1-amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethan-1-amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzenesulfonyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso or other higher oxidation state compounds.

    Reduction: Formation of 2-(4-aminobenzenesulfonyl)ethan-1-amine.

    Substitution: Formation of various substituted sulfonyl compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrobenzenesulfonyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Utilized in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Nitrobenzenesulfonyl)ethan-1-amine exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophiles. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminobenzenesulfonyl)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methylbenzenesulfonyl)ethan-1-amine: Similar structure but with a methyl group instead of a nitro group.

    2-(4-Chlorobenzenesulfonyl)ethan-1-amine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(4-Nitrobenzenesulfonyl)ethan-1-amine is unique due to the presence of both a nitro group and a sulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonylethanamine

InChI

InChI=1S/C8H10N2O4S/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2

InChI Key

CUSHOTAZJAKYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCN

Origin of Product

United States

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